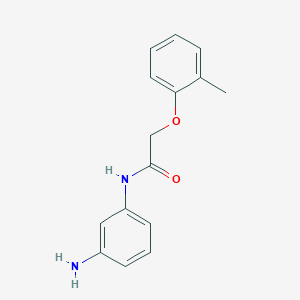
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide (also known as AMPA) is a synthetic molecule that has been widely studied for its potential applications in scientific research. AMPA is a derivative of the amino acid glutamate, and it is a selective agonist of the AMPA subtype of glutamate receptors. It has been used in numerous studies to investigate the effects of glutamate on the nervous system, as well as to explore its potential therapeutic uses.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide and its derivatives are primarily studied for their synthetic routes and potential applications in various fields including medicinal chemistry and material science. For instance, chemoselective acetylation of aminophenols has been explored for the synthesis of antimalarial drug intermediates, showcasing the importance of such compounds in drug development (Magadum & Yadav, 2018). Additionally, the synthesis of chloro- and nitro-substituted derivatives indicates their relevance in creating novel compounds with potential biological activities (Da-wei, 2011).
Biological and Pharmacological Potential
The compound and its derivatives have shown promise in biological applications. For example, bioactive nitrosylated and nitrated derivatives have been studied for their phytotoxic metabolites, highlighting an alternative pathway to amidophenol-derived metabolites (Girel et al., 2022). Furthermore, the anticancer properties of related compounds were evaluated through molecular docking analysis, indicating their potential as therapeutic agents (Sharma et al., 2018).
Material Science and Chemical Properties
Studies on orcinolic derivatives have explored the crystal structure and optical properties, demonstrating the utility of these compounds in material science, particularly as indicators for chemical reactions (Wannalerse et al., 2022). This suggests their broader applications beyond pharmacology, into fields such as sensing and diagnostics.
Safety and Regulatory Evaluation
The safety and regulatory aspects of similar compounds have also been examined, with EFSA conducting evaluations on flavoring substances for their implications on human health, indicating a concern for the safety profiles of these chemicals (Younes et al., 2018).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQQBKVHWRQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

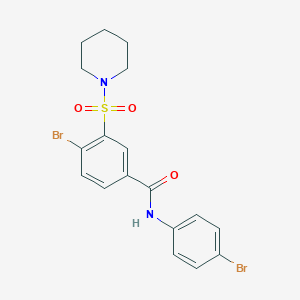
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl 2-chlorobenzoate](/img/structure/B390405.png)
![N-(4-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide](/img/structure/B390407.png)
![3-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide](/img/structure/B390409.png)
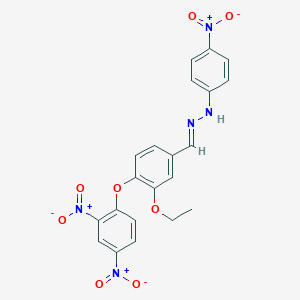

![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)
![4,4',4'',4'''-[Cyclohexane-1,1,4,4-tetrayltetrakis(benzene-4,1-diyloxy)]tetrabenzene-1,2-dicarbonitrile](/img/structure/B390415.png)
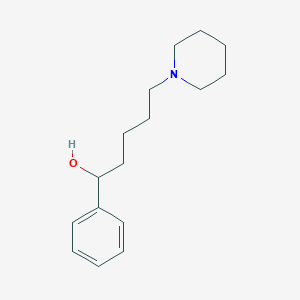
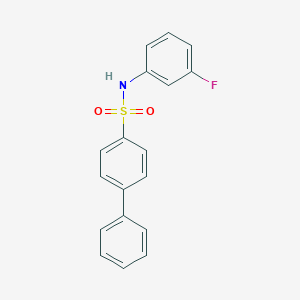
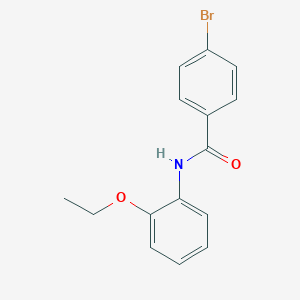
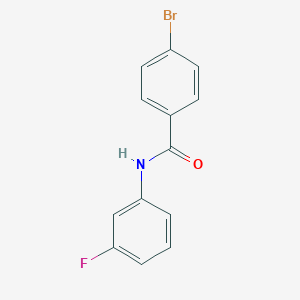
![2-[3-(Dimethylamino)-2-propenylidene]-1,3-cyclohexanedione](/img/structure/B390421.png)
![N-ethyl-4-({4-[(1-naphthylmethylene)amino]benzoyl}amino)-N-phenylbenzamide](/img/structure/B390423.png)